molecular formula C9H19NO2S B6202114 2-cycloheptylethane-1-sulfonamide CAS No. 1594554-92-3

2-cycloheptylethane-1-sulfonamide

Cat. No.: B6202114
CAS No.: 1594554-92-3
M. Wt: 205.3
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Description

2-cycloheptylethane-1-sulfonamide is an organosulfur compound with the molecular formula C9H19NO2S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptylethane-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the preparation of sulfonamides, including this compound, can be carried out using scalable methods such as the oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

2-cycloheptylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve the use of appropriate solvents and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-cycloheptylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cycloheptylethane-1-sulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a cycloheptyl group attached to the ethane backbone. This structural feature may confer unique chemical and biological properties compared to other sulfonamides, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1594554-92-3

Molecular Formula

C9H19NO2S

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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